N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, a piperidine ring, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the condensation of cyclopentylamine with piperidine and 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the cyclopentyl and sulfonamide groups.
N-(Cyclopentyl)piperidine: Contains the cyclopentyl and piperidine groups but lacks the benzene sulfonamide structure.
Uniqueness
N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
112777-98-7 |
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Molecular Formula |
C18H26N2O2S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-[cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H26N2O2S/c1-15-9-11-17(12-10-15)23(21,22)19-18(16-7-3-4-8-16)20-13-5-2-6-14-20/h9-12,16H,2-8,13-14H2,1H3 |
InChI Key |
UGBJWGLVVFYULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2CCCC2)N3CCCCC3 |
Origin of Product |
United States |
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